molecular formula C9H7NO2 B023324 8-Hydroxyquinoline 1-oxide CAS No. 1127-45-3

8-Hydroxyquinoline 1-oxide

Cat. No. B023324
CAS RN: 1127-45-3
M. Wt: 161.16 g/mol
InChI Key: FJKUOCCQEBLPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The first safe and practical synthesis of 2-amino-8-hydroxyquinoline, closely related to 8HQ1O, involves starting from the N-oxide of 8-hydroxyquinoline. This method achieves good yield and purity on a kilogram scale without necessitating chromatography, highlighting the efficiency of synthesizing 8-hydroxyquinoline derivatives through manageable and scalable processes (Storz et al., 2004).

Molecular Structure Analysis

The study of 8-hydroxyquinoline N-oxide's structure through density functional theory (DFT) has shown accurate bond lengths and angles aligning with X-ray data. This research provides a solid foundation for understanding the vibrational bands and intensities of 8-hydroxyquinoline derivatives, essential for exploring their chemical behavior and interactions (Dziembowska et al., 2003).

Chemical Reactions and Properties

8-Hydroxyquinolin-N-oxide has been identified as a superior ligand for CuI-catalyzed C–S coupling reactions, showing excellent chemoselectivity and functional-group tolerance. This property makes it an essential compound for synthesizing thioethers, demonstrating its valuable role in facilitating specific chemical reactions (Su et al., 2012).

Physical Properties Analysis

One-dimensional (1D) 8-hydroxyquinoline metal complex nanomaterials, derived from 8HQ1O, exhibit unique optoelectronic properties due to their small size and shape anisotropy. These organometallic nanostructures have been extensively studied for their promising applications in various devices, highlighting the importance of understanding the physical properties of 8HQ1O derivatives (Yin et al., 2011).

Chemical Properties Analysis

The chemical properties of 8HQ1O derivatives have been explored through corrosion inhibition studies, showing that newly synthesized 8-hydroxyquinoline compounds effectively prevent carbon steel corrosion in acidic solutions. These findings underscore the compound's broad utility, including its role in protecting materials from degradation (Faydy et al., 2018).

Scientific Research Applications

8-Hydroxyquinoline (8-HQ) and its derivatives have attracted the attention of chemists, medicinal chemists, and professionals in health sciences due to their wide range of biological activities . They exhibit antimicrobial, anticancer, and antifungal effects . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .

  • Anticancer Agents : 8-HQ and its derivatives have been found to have anticancer properties. They have been used in the development of drugs against numerous diseases including cancer .

  • Antimicrobial Agents : These compounds have shown antimicrobial activities, making them useful in the development of new antimicrobial drugs .

  • Antifungal Agents : 8-HQ and its derivatives have been used as antifungal agents .

  • Neuroprotection : They have been used as iron-chelators for neuroprotection .

  • Inhibitors of 2OG-dependent enzymes : 8-HQ and its derivatives have been used as inhibitors of 2OG-dependent enzymes .

  • Chelators of Metalloproteins : They have been used as chelators of metalloproteins .

  • Anti-HIV Agents : 8-Hydroxyquinoline and many of its derivatives have shown potential as anti-HIV agents .

  • Antileishmanial Agents : These compounds have been used as antileishmanial agents .

  • Antischistosomal Agents : 8-Hydroxyquinoline and its derivatives have been used as antischistosomal agents .

  • Mycobacterium Tuberculosis Inhibitors : They have been used as inhibitors of Mycobacterium tuberculosis .

  • Botulinum Neurotoxin Inhibitors : 8-Hydroxyquinoline and its derivatives have been used as botulinum neurotoxin inhibitors .

  • Treatment of Asthma and Chronic Obstructive Pulmonary Disease (COPD) : 8-Hydroxyquinoline-1-oxide is a starting material for the synthesis of 8-hydroxyquinolin-2 (1 H)-one, the substance applied in the preparation of drug Indacaterol and drug candidate Abediterol, used for the treatment of asthma and chronic obstructive pulmonary disease .

  • Bromination : 8-Hydroxyquinoline can undergo bromination with N-bromosuccinimide (NBS) in chloroform to afford 7-bromoquinolin-8-ol .

  • Lanthanide Complexes : 8-Hydroxyquinoline-N-oxide can be used to form lanthanide (III) complexes bearing 8-hydroxyquinoline-N-oxide and 1,10-phenanthroline ligands. These complexes have shown high anticancer activity and apoptosis- and autophagy-inducing properties .

  • Antitumor Agents : 8-Hydroxyquinoline derivatives have been synthesized as novel antitumor agents .

Safety And Hazards

8-Hydroxyquinoline 1-oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and reproductive toxicity .

Future Directions

Compounds containing the 8-Hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities and have huge therapeutic value. They can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

1-oxidoquinolin-1-ium-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-1-3-7-4-2-6-10(12)9(7)8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKUOCCQEBLPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150142
Record name 8-Quinolinol, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxyquinoline 1-oxide

CAS RN

1127-45-3
Record name 8-Hydroxyquinoline N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1127-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyquinoline 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Quinolinol, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinolin-8-ol 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-HYDROXYQUINOLINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMI4LD989P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 8-hydroxyquinoline (1.45 g, 10 mmol) in dichloromethane (50 ml) was added 3-chloroperbenzoic acid (MCPBA) (1.24 g, 13 mmol). The mixture was stirred at room temperature for 10 min, poured into 1.0N sodium bicarbonate (100 ml), and then extracted with dichloromethane (3×50 ml). The extract was washed with water, dried over magnesium sulfate, and evaporated to give a brown solid which was crystallized from dichloromethane and diethyl ether affording 8-Hydroxyquinoline 1-oxide (5a) (1.34 g, 83%) as yellow needle crystals. mp: 132°-133° C.; 1H-NMR (CDCl3): δ7.04-8.28 (m, 6H, Ar--H), 15.02 (br s, 1H, OH).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

59.74 g (411 mmol) of 8-hydroxyquinoline, 350 ml (822 mmol) of dichloromethane, 82.2 ml of 35% aqueous hydrogen peroxide solution and 0.52 g (2.5 mmol) of methylrhenium trioxide (MTO) are placed in a 1 l round-bottomed flask. The reaction mixture is stirred at ambient temperature (25° C.) for 24 h and then 80 ml of aqueous hydrogen peroxide solution and 0.32 g of manganese dioxide are successively added. The mixture is stirred for 1 h 30 and then separated by settling. The aqueous phase is extracted with dichloromethane (2×200 ml). The organic phases are combined, dried over sodium sulfate, filtered and concentrated under vacuum to provide 64 g of 8-hydroxyquinoline N-oxide in the form of an organe-colored solid; M.p.=112° C. (Yield: 97%)
Quantity
59.74 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
82.2 mL
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

8-Quinolinol (351 g, 2.42 mol) was dissolved in dichloromethane (3.5 L) and, under ice-water cooling, meta-chloroperbenzoic acid (675.3 g, 2.74 mol) was added thereto in portions, and the mixture was stirred at room temperature for 2 hours. Insoluble matter was removed by filtration and was washed with dichloromethane. The filtrate and the washing were mixed and concentrated under reduced pressure. To the residue, 2% aqueous ammonia (2.1 L) was added and the mixture was stirred at room temperature overnight. The precipitate was collected by filtration, washed with purified water, and dried under reduced pressure to obtain 8-hydroxyquinoline-N-oxide (318.4 g).
Quantity
351 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
675.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

The 5-, 6-, 7- and 8-hydroxycarbostyrils used for the preparation of the starting material used in the present invention are described in Berichte, Vol. 20, page 2172, 1887; Journal of Organic Chemistry, Vol. 36, pp 3490-3493, 1971 and ibid, Vol. 33, pp 1089-1092, 1968. Briefly, 5-hydroxycarbostyril can be prepared by fusing 5-hydroxyquinoline with a caustic alkali such as sodium hydroxide or potassium hydroxide, and 8-hydroxycarbostyril can be prepared by reacting 8-hydroxyquinoline with hydrogen peroxide in glacial acetic acid to produce 8-hydroxyquinoline 1-oxide which is then refluxed in acetic anhydride to obtain acetoxycarbostyril and hydrolyzing the resulting acetoxycarbostyril with concentrated hydrochloric acid to give the desired 8-hydroxycarbostyril. The 6- and 7-hydroxycarbostyrils can be prepared in a similar manner to those described above.
[Compound]
Name
7- and 8-hydroxycarbostyrils
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxyquinoline 1-oxide
Reactant of Route 2
Reactant of Route 2
8-Hydroxyquinoline 1-oxide
Reactant of Route 3
Reactant of Route 3
8-Hydroxyquinoline 1-oxide
Reactant of Route 4
Reactant of Route 4
8-Hydroxyquinoline 1-oxide
Reactant of Route 5
8-Hydroxyquinoline 1-oxide
Reactant of Route 6
Reactant of Route 6
8-Hydroxyquinoline 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.